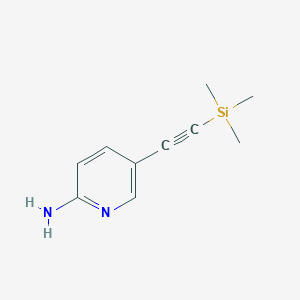
5-((Trimethylsilyl)ethynyl)pyridin-2-amine
Descripción general
Descripción
5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the empirical formula C10H14N2Si . It has a molecular weight of 190.32 . This compound is a solid and is used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-amine involves the reaction of 5-iodo-pyridin-2-amine with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide . The reaction is carried out in triethylamine and stirred at room temperature for about 24 hours .Molecular Structure Analysis
The SMILES string representation of this compound isCc1cnc(N)c(c1)C#CSi(C)C . This indicates that the compound contains a pyridine ring with an ethynyl group attached to the silicon atom, which is further connected to three methyl groups . Physical And Chemical Properties Analysis
5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a solid . Its molecular weight is 190.32 , and its empirical formula is C10H14N2Si . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Propiedades
Número CAS |
457628-40-9 |
|---|---|
Nombre del producto |
5-((Trimethylsilyl)ethynyl)pyridin-2-amine |
Fórmula molecular |
C10H14N2Si |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
5-(2-trimethylsilylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3,(H2,11,12) |
Clave InChI |
YWOSXPDVPWMKJU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CN=C(C=C1)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

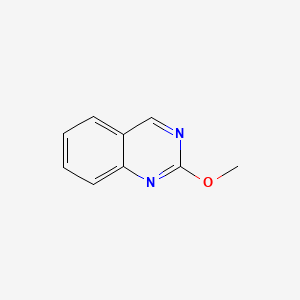
![5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole](/img/structure/B8808129.png)
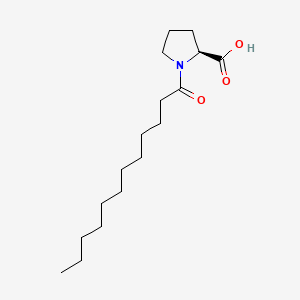
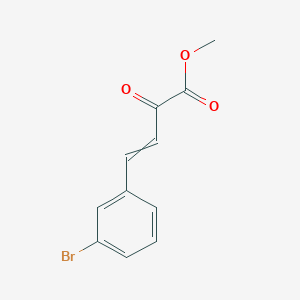
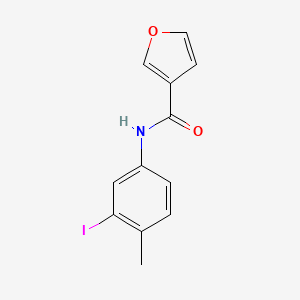
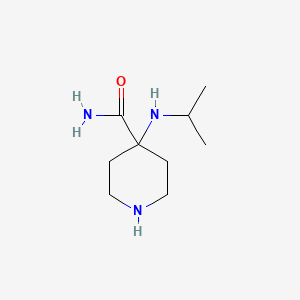
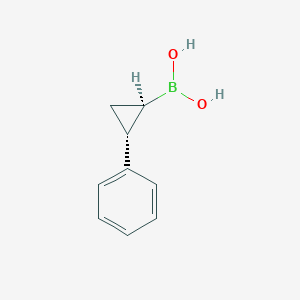
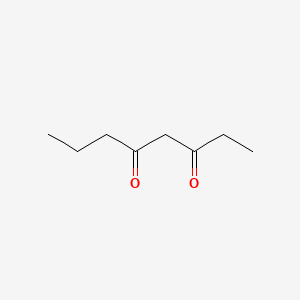
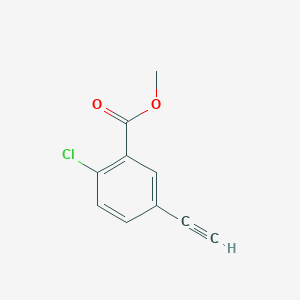
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B8808214.png)
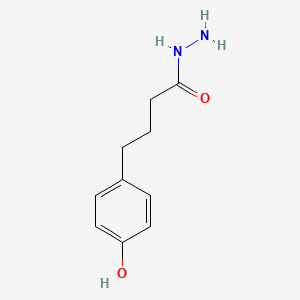
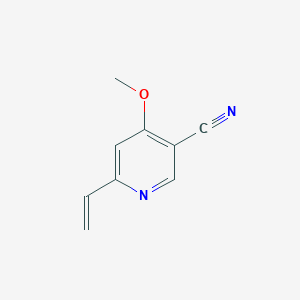
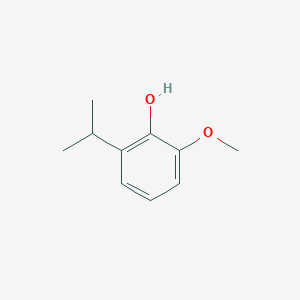
![Methyl 3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8808232.png)